molecular formula C21H31Br B13712959 (3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene

(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene

Cat. No.: B13712959
M. Wt: 363.4 g/mol
InChI Key: NKQVCBRVKYHATC-KUBAVDMBSA-N
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Description

Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene is a brominated long-chain polyunsaturated hydrocarbon It is characterized by the presence of six conjugated double bonds and a bromine atom at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene typically involves the bromination of heneicosa-3,6,9,12,15,18-hexaene. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal position. The process involves:

  • Dissolving heneicosa-3,6,9,12,15,18-hexaene in an inert solvent such as dichloromethane.
  • Adding bromine dropwise to the solution while maintaining the temperature at around 0°C to prevent side reactions.
  • Stirring the reaction mixture for several hours until the reaction is complete.
  • Purifying the product through column chromatography to obtain pure Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene.

Industrial Production Methods: Industrial production of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene follows similar principles but on a larger scale. The process involves:

  • Using large reactors with precise temperature control.
  • Employing automated systems for the addition of bromine to ensure consistent product quality.
  • Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The double bonds in the compound can undergo oxidation to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The double bonds can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere are common.

Major Products:

    Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.

    Oxidation Reactions: Products include epoxides and hydroxylated derivatives.

    Reduction Reactions: Products include fully saturated hydrocarbons.

Scientific Research Applications

Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic reactions, while the double bonds can undergo various transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.

Comparison with Similar Compounds

    Heneicosa-3,6,9,12,15,18-hexaene: The non-brominated analog of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene.

    Z-1-Chloroheneicosa-3,6,9,12,15,18-hexaene: A chlorinated analog with similar structural properties.

    Z-1-Iodoheneicosa-3,6,9,12,15,18-hexaene: An iodinated analog with different reactivity due to the presence of iodine.

Uniqueness: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions.

Properties

Molecular Formula

C21H31Br

Molecular Weight

363.4 g/mol

IUPAC Name

(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene

InChI

InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

NKQVCBRVKYHATC-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCBr

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCBr

Origin of Product

United States

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